N-(3-chlorophenyl)-N-propylamine
Description
BenchChem offers high-quality N-(3-chlorophenyl)-N-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-N-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAWLYFOEYNUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: Physicochemical Profile of N-(3-chlorophenyl)-N-propylamine
An In-Depth Technical Guide to the Organic Solvent Solubility of N-(3-chlorophenyl)-N-propylamine
Executive Summary: N-(3-chlorophenyl)-N-propylamine is a substituted aniline derivative of interest in synthetic chemistry and drug discovery. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification, formulation, and overall processability. This guide provides a comprehensive analysis of the factors governing its solubility profile. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the core physicochemical principles that determine its behavior. We present a predictive framework based on molecular structure and solvent properties, alongside a detailed, field-proven experimental protocol for accurate quantitative determination in the laboratory. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and practically apply the solubility characteristics of N-(3-chlorophenyl)-N-propylamine.
To understand the solubility of N-(3-chlorophenyl)-N-propylamine, we must first analyze its molecular structure. The molecule, with a CAS Number of 31084-60-3 and a molecular weight of 169.65 g/mol , is composed of three key structural motifs that dictate its interactions with various solvents[1].
-
3-Chlorophenyl Group: This aromatic ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces. The presence of the chlorine atom introduces a slight dipole moment and increases the molecule's overall molecular weight.
-
Amine Linkage (-NH-): The secondary amine group is a crucial functional group. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bond allows it to act as a weak hydrogen bond donor. This functional group imparts a degree of polarity to the molecule.
-
n-Propyl Group (-CH2CH2CH3): This aliphatic chain is nonpolar and contributes to the molecule's lipophilicity, enhancing its solubility in nonpolar solvents.
The interplay between the polar amine group and the nonpolar aromatic and alkyl components suggests that N-(3-chlorophenyl)-N-propylamine is a compound of intermediate polarity. Its solubility will therefore be highly dependent on the specific nature of the solvent.
Part 2: Guiding Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules[2][3]. The balance of these forces and the overall thermodynamics of the dissolution process determine the extent of solubility[2][4].
-
Polarity: A solvent's ability to dissolve a solute is primarily dependent on its polarity[2][5]. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. For N-(3-chlorophenyl)-N-propylamine, its intermediate polarity suggests it will be poorly soluble in highly polar solvents like water but will exhibit varying degrees of solubility in a range of organic solvents.
-
Hydrogen Bonding: The secondary amine group can accept a hydrogen bond from a protic solvent (e.g., alcohols) and weakly donate a hydrogen bond. Solvents capable of hydrogen bonding will have stronger interactions with the solute, generally leading to higher solubility.
-
Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility[5][6].
The logical relationship for predicting solubility can be visualized as follows:
Caption: Logical framework for predicting solubility.
Part 3: Predicted Solubility Profile
Based on the principles outlined above, we can predict the qualitative solubility of N-(3-chlorophenyl)-N-propylamine in a range of common organic solvents. This table serves as a practical guide for solvent selection in experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to High | The nonpolar alkyl and aromatic portions of the solute will interact favorably with these solvents via London dispersion forces. Toluene may be slightly better due to potential π-π stacking. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | High | These solvents have significant dipole moments that can interact with the polar amine group, while their organic nature readily solvates the nonpolar regions. They do not compete for hydrogen bonding. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These alcohols can act as hydrogen bond donors to the amine's nitrogen and accept hydrogen bonds from the N-H group. Their alkyl chains also interact well with the solute's nonpolar parts. |
| Highly Polar | Water | Very Low | The large nonpolar surface area of the chlorophenyl and propyl groups outweighs the polarity of the amine group, leading to poor miscibility with water[7][8]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a polarity that is well-matched to the solute and can effectively solvate both the polar and nonpolar regions of the molecule. |
Part 4: Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, an experimental approach is necessary. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility[3].
Objective:
To determine the equilibrium solubility of N-(3-chlorophenyl)-N-propylamine in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
N-(3-chlorophenyl)-N-propylamine (solid or oil)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Thermostatic orbital shaker or water bath
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of N-(3-chlorophenyl)-N-propylamine to a vial. An excess is confirmed by the presence of undissolved solid or a separate liquid phase after equilibration.
-
Add a known volume (e.g., 2 mL) of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let coarse material settle.
-
To ensure complete separation of undissolved solute, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. The filter material should be chemically inert and not absorb the solute[3].
-
Perform a precise serial dilution of the filtered saturate with the same solvent into a volumetric flask to bring the concentration within the quantifiable range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of N-(3-chlorophenyl)-N-propylamine of known concentrations in the chosen solvent.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Generate a calibration curve by plotting the peak area (or height) versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Caption: Experimental workflow for the shake-flask method.
Part 5: Ensuring Trustworthiness: Critical Experimental Factors
The accuracy of solubility data is paramount. The protocol described is a self-validating system when key parameters are controlled.
-
Temperature Control: Solubility is temperature-dependent[2][4]. Maintaining a constant and accurately recorded temperature throughout the equilibration and sampling process is critical for reproducibility.
-
Purity of Materials: The purity of both the N-(3-chlorophenyl)-N-propylamine and the organic solvents must be high. Impurities can alter the solubility characteristics of the system.
-
Equilibrium Achievement: It is essential to ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not change over time.
-
Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision over the relevant concentration range.
Conclusion
References
- Determination of Solubility Class. (n.d.).
- Preparation of Highly Soluble N-Substituted Polyanilines and Their Novel Solvatochromism. (1991, April 1). Japanese Journal of Applied Physics.
- What factors affect solubility? (2022, April 18). AAT Bioquest.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form. (n.d.). International Journal of Novel Research and Development.
- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
- Solubility. (n.d.). In Wikipedia.
- General Experimental Protocol for Determining Solubility. (2025). Benchchem.
- Biochemistry, Dissolution and Solubility. (2022, September 12). StatPearls - NCBI Bookshelf.
- Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- N-(3-Chlorophenyl)-N-propylamine | 31084-60-3. (n.d.). Sigma-Aldrich.
- The Solubility of Aniline. (2022, November 18). ChemicalBook.
- Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. (2014, June 15). Journal of Nanoscience and Nanotechnology.
- Propylamine. (n.d.). Grokipedia.
- N-(3-chlorophenyl)hydroxylamine | C6H6ClNO | CID 11094737. (n.d.). PubChem.
- Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng.
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Chemical Properties of Propylamine (CAS 107-10-8). (n.d.). Cheméo.
- Propylamine. (n.d.). NIST WebBook.
- Propylamine. (n.d.). In Wikipedia.
- TRI-n-PROPYLAMINE. (n.d.). Ataman Kimya.
Sources
- 1. N-(3-Chlorophenyl)-N-propylamine | 31084-60-3 [sigmaaldrich.com]
- 2. Solubility - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. ijnrd.org [ijnrd.org]
- 7. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 8. Propylamine â Grokipedia [grokipedia.com]
Spectroscopic Data of N-(3-chlorophenyl)-N-propylamine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-(3-chlorophenyl)-N-propylamine, a compound of interest in synthetic chemistry and drug development. The precise identification and structural elucidation of such molecules are paramount for research and quality control.[1] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering both predicted spectral information and detailed protocols for data acquisition and interpretation. The methodologies and analyses presented herein are grounded in established scientific principles to ensure accuracy and reliability.
Molecular Structure and Overview
N-(3-chlorophenyl)-N-propylamine possesses a secondary amine functional group attached to a propyl chain and a 3-chlorophenyl ring. This structure gives rise to a unique spectroscopic fingerprint, which we will explore in detail. Understanding these spectral characteristics is crucial for confirming the identity and purity of the compound in various applications.
Sources
The Commercial and Synthetic Landscape of N-(3-chlorophenyl)-N-propylamine: A Technical Guide for Drug Development
Executive Summary
In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, halogenated secondary anilines serve as critical building blocks. N-(3-chlorophenyl)-N-propylamine (also known as 3-chloro-N-propylaniline) is a highly versatile pharmacophore intermediate. The meta-chloro substitution provides a distinct electronic withdrawing effect and a vector for halogen bonding, while the N-propyl chain introduces tunable lipophilicity. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, self-validating guide to the commercial sourcing, de novo synthesis, and analytical quality control of this vital compound.
Physicochemical Profiling & Commercial Sourcing
Before integrating a building block into a high-throughput screening library or an API scale-up route, its physicochemical parameters and supply chain viability must be established. N-(3-chlorophenyl)-N-propylamine is commercially accessible through several major chemical vendors, mitigating supply chain bottlenecks during early-phase development[1][2].
Table 1: Physicochemical Properties and Sourcing Metrics
| Parameter | Specification / Data |
| Chemical Name | N-(3-chlorophenyl)-N-propylamine |
| Synonyms | 3-chloro-N-propylaniline; N-propyl-3-chloroaniline |
| CAS Number | 31084-60-3 |
| Molecular Formula | C9H12ClN |
| Molecular Weight | 169.65 g/mol |
| SMILES | CCCNc1cccc(Cl)c1 |
| Commercial Vendors | Sigma-Aldrich, BLD Pharm[1], Accela ChemBio[2] |
| Standard Commercial Purity | >97% (typically verified via HPLC/NMR) |
Causality in Sourcing: While commercial procurement is cost-effective for milligram-to-gram scale discovery chemistry, transitioning to kilogram-scale clinical manufacturing or requiring isotopically labeled internal standards (e.g., 13C or Deuterium) necessitates a robust, in-house synthetic route.
De Novo Synthesis & Scale-Up Causality
When synthesizing secondary amines, chemists must choose between direct alkylation and reductive amination. Direct alkylation of 3-chloroaniline with 1-bromopropane is fundamentally flawed for high-yield scale-up; the resulting secondary amine is more nucleophilic than the primary amine starting material, inevitably leading to over-alkylation and the formation of a tertiary amine impurity.
To circumvent this, reductive amination is the protocol of choice. By condensing 3-chloroaniline with propionaldehyde, an imine intermediate is formed. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) as the hydride donor.
Causality of Reagent Selection: STAB is explicitly chosen over Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN). NaBH4 is too reactive and will reduce the propionaldehyde directly to propanol before imine condensation can occur. STAB is exceptionally mild and highly selective for protonated imines/iminium ions over aldehydes, ensuring clean conversion without the toxicity concerns associated with cyanoborohydride[3].
Step-by-Step Synthesis Protocol
-
Imine Condensation: Dissolve 3-chloroaniline (1.0 eq) and propionaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze the formation of the imine. Stir at room temperature for 1 hour.
-
Selective Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes. Maintain the reaction at room temperature for 4-6 hours.
-
In-Process Control (IPC): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS to validate the complete consumption of the starting aniline.
-
Quench & Extraction: Quench the reaction slowly with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM) three times.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to yield the pure secondary amine.
Synthetic workflow for N-(3-chlorophenyl)-N-propylamine via reductive amination.
Analytical Quality Control (QC): A Self-Validating System
A robust QC protocol must be a self-validating system—meaning the analytical techniques are orthogonal and inherently cross-check each other to eliminate false positives. If the IPC (LC-MS) shows conversion, but the GC-MS shows residual volatiles, the system flags an incomplete purification.
Table 2: Orthogonal Analytical Specifications
| Analytical Method | Target Observation | Validation Purpose |
| LC-MS (ESI+) | Major peak at m/z 170.1 [M+H]+. Purity >98% by UV (254 nm). | Validates molecular mass and absence of non-volatile organic impurities. |
| 1H NMR (CDCl3) | Disappearance of broad -NH2 singlet (~3.6 ppm). Appearance of secondary -NH broad singlet. Triplet at ~0.9 ppm (CH3). | Validates the structural carbon framework and confirms mono-alkylation. |
| GC-MS | Single sharp peak. Absence of 3-chloroaniline peak. | Validates the absence of residual solvents and unreacted volatile starting materials. |
Applications in Drug Development & Signaling Context
In the context of target-directed drug design, N-(3-chlorophenyl)-N-propylamine is frequently utilized to construct urea, amide, or sulfonamide linkages in lead compounds. The secondary amine acts as the attachment point, while the 3-chlorophenyl group is strategically positioned to occupy deep hydrophobic pockets in target proteins (e.g., the ATP-binding cleft of kinases or the allosteric sites of GPCRs). The chlorine atom specifically enhances binding affinity through halogen bonding with backbone carbonyls of the target protein, while the N-propyl chain restricts the conformational flexibility of the resulting API, locking it into a bioactive pose.
Pharmacophore integration pathway from building block to therapeutic efficacy.
References
-
Accela ChemBio Product Catalog Title: 31084-60-3, N-(3-chlorophenyl)-N-propylamine Source: Accela ChemBio URL:[Link]
-
Mechanistic Grounding for Reductive Amination Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL:[Link]
Sources
N-(3-chlorophenyl)-N-propylamine structural formula and molecular weight
Whitepaper: Structural Profiling, Physicochemical Utility, and Synthetic Methodologies of N-(3-Chlorophenyl)-N-propylamine
Executive Summary
In the landscape of modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are the functional cornerstones of rational drug design. N-(3-chlorophenyl)-N-propylamine is a highly versatile bifunctional scaffold that offers a unique balance of lipophilicity, halogen-bonding potential, and synthetic tractability. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its structural formula, the pharmacological implications of its molecular weight, and a self-validating experimental protocol for its selective synthesis.
Structural Formula and Physicochemical Profiling
N-(3-chlorophenyl)-N-propylamine, frequently cataloged under the synonym 3-chloro-N-propylaniline[1], is a secondary aromatic amine. Its structural formula (SMILES: CCCNc1cccc(Cl)c1) consists of a central benzene ring substituted with a chlorine atom at the meta position, and an N-propyl aliphatic chain attached to the amine nitrogen.
According to authoritative chemical registries, the compound is identified by CAS Number 31084-60-3[2]. It possesses a molecular formula of C9H12ClN and a precisely defined molecular weight of 169.65 g/mol [2].
In the context of drug development, this specific molecular weight is a critical asset. It adheres strictly to the "Rule of Three" (RO3) for FBDD, which mandates that ideal fragments should have a molecular weight of ≤ 300 Da. At 169.65 g/mol , the scaffold provides ample "molecular real estate" for downstream functionalization (e.g., amide coupling, sulfonylation) without prematurely exceeding Lipinski's Rule of Five limits (≤ 500 Da) during hit-to-lead optimization.
Table 1: Quantitative Physicochemical Data and Pharmacological Implications
| Property | Value | Pharmacological / Synthetic Implication |
| CAS Number | 31084-60-3 | Standardized registry identifier for procurement and database cross-referencing[2]. |
| Molecular Formula | C9H12ClN | Defines the exact atomic stoichiometry. |
| Molecular Weight | 169.65 g/mol | Highly efficient for FBDD; allows significant synthetic elaboration[2]. |
| Hydrogen Bond Donors (HBD) | 1 | Facilitates target interaction; acts as a primary synthetic handle. |
| Hydrogen Bond Acceptors (HBA) | 1 | Contributes to aqueous solubility and receptor binding. |
| Heavy Atom Count | 11 | Low complexity enables high Ligand Efficiency (LE) during screening. |
Pharmacochemical Rationale: The Causality of Structural Features
Evaluating a scaffold requires analyzing the electronic and steric environments its atoms create. The structural features of N-(3-chlorophenyl)-N-propylamine dictate its behavior in biological systems:
-
The Meta-Chloro Substituent: The chlorine atom exerts an inductive electron-withdrawing effect (-I) that decreases the pKa of the aniline nitrogen, rendering it less basic than standard aliphatic amines.
-
Causality: This reduced basicity prevents the molecule from being fully protonated at physiological pH (7.4), thereby enhancing passive membrane permeability. Furthermore, the halogen acts as a lipophilic anchor capable of occupying hydrophobic pockets in target proteins (such as kinase hinge regions) and participating in directed halogen bonding with protein backbone carbonyls.
-
-
The N-Propyl Chain: The three-carbon aliphatic chain introduces targeted lipophilicity.
-
Causality: This drives binding affinity via the hydrophobic effect. As the propyl chain enters a lipophilic receptor pocket, it displaces highly ordered water molecules, resulting in a favorable entropic gain that boosts overall binding affinity.
-
Experimental Methodology: Selective Mono-Alkylation via Reductive Amination
Direct alkylation of 3-chloroaniline with 1-bromopropane is notoriously problematic, often yielding an inseparable mixture of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine intermediate. To ensure high scientific integrity and yield, the following protocol utilizes reductive amination.
Causality of Design: By using propionaldehyde and sodium triacetoxyborohydride (NaBH(OAc)3), the reaction proceeds via an imine intermediate. NaBH(OAc)3 selectively reduces the imine without reducing the aldehyde, inherently preventing over-alkylation.
Step-by-Step Protocol:
-
Imine Formation: Dissolve 10.0 mmol of 3-chloroaniline in 30 mL of anhydrous 1,2-dichloroethane (DCE). Add 10.5 mmol of propionaldehyde.
-
Causality: DCE is selected as a non-polar, aprotic solvent that solubilizes the reagents and stabilizes the intermediate iminium ion without participating in nucleophilic side reactions.
-
-
Acid Catalysis: Add 10.0 mmol of glacial acetic acid to the mixture and stir at room temperature for 30 minutes.
-
Causality: Mild acid catalysis accelerates imine formation by protonating the carbonyl oxygen of the aldehyde, rendering it highly electrophilic for the amine attack.
-
-
Selective Reduction: Cool the reaction vessel to 0°C. Portion-wise, add 15.0 mmol of NaBH(OAc)3. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: The low temperature controls the exothermic reduction, while the mild nature of the triacetoxyborohydride ensures only the imine is reduced.
-
-
Self-Validating Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS.
-
Validation: The protocol is successful if the chromatogram shows the complete disappearance of the 3-chloroaniline peak (m/z 128 [M+H]+) and the appearance of a single dominant peak at m/z 170 [M+H]+ (N-(3-chlorophenyl)-N-propylamine). The absence of a peak at m/z 212 [M+H]+ mathematically validates that di-propylation has been successfully suppressed.
-
-
Quenching and Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Workflow Visualization
The following diagram illustrates the validated synthetic workflow and its subsequent integration into a Fragment-Based Drug Discovery pipeline.
Figure 1: Synthetic workflow and FBDD integration for N-(3-chlorophenyl)-N-propylamine.
References[3] ChemBuyersGuide. "Santa Cruz Biotechnology, Inc. (Page 119) - 3-CHLORO-N-PROPYLANILINE". ChemBuyersGuide Directory. URL: https://www.chembuyersguide.com/cas/31084-60-3.html[2] Sigma-Aldrich. "N-(3-Chlorophenyl)-N-propylamine | 31084-60-3". Sigma-Aldrich Catalog. URL: https://www.sigmaaldrich.com/US/en/search/31084-60-3[1] BLD Pharm. "3-Chloro-4-methyl-N-propylaniline hydrochloride / 3-Chloro-N-propylaniline". BLD Pharm Product Database. URL: https://www.bldpharm.com/search/31084-60-3.html
Sources
Methodological & Application
Experimental Protocols for the N-Alkylation of 3-Chloroaniline: A Comprehensive Guide
Abstract
This technical guide provides detailed experimental protocols for the N-alkylation of 3-chloroaniline, a crucial transformation in the synthesis of a wide array of valuable compounds in the pharmaceutical and materials science sectors. The electron-withdrawing nature of the chlorine atom decreases the nucleophilicity of the aniline nitrogen, presenting unique challenges. This document outlines robust and versatile methods to achieve this transformation, including classical nucleophilic substitution and modern reductive amination techniques. Each protocol is presented with a step-by-step methodology, a discussion of the underlying chemical principles, and troubleshooting guidance to ensure successful execution.
Introduction: The Significance of N-Alkylated 3-Chloroanilines
N-alkylated anilines are fundamental building blocks in organic synthesis. The introduction of an alkyl group to the nitrogen atom of an aniline derivative significantly modifies its chemical and physical properties, including its basicity, solubility, and biological activity.[1] Specifically, N-alkylated 3-chloroanilines are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. Traditional methods for N-alkylation, such as the use of alkyl halides, can be prone to over-alkylation and the generation of significant waste.[2] More contemporary methods, like reductive amination and catalytic "borrowing hydrogen" strategies, offer greener and more efficient alternatives.[3][4][5] This guide will explore both classical and modern approaches to provide researchers with a comprehensive toolkit for the N-alkylation of 3-chloroaniline.
Foundational Principles: Understanding the N-Alkylation of Anilines
The N-alkylation of anilines is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom of the alkylating agent. The reactivity of the aniline is influenced by the electronic nature of the substituents on the aromatic ring. In the case of 3-chloroaniline, the electron-withdrawing chloro group deactivates the ring and reduces the nucleophilicity of the nitrogen atom, making the reaction more challenging compared to aniline itself.
Several key strategies can be employed to facilitate the N-alkylation of electron-deficient anilines like 3-chloroaniline:
-
Reductive Amination: This powerful and versatile method involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine.[3][6] This one-pot procedure avoids the isolation of the imine and often provides high yields of the mono-alkylated product.[7][8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming C-N bonds and can be applied to the synthesis of N-alkylanilines.[9][10][11] It offers broad substrate scope and functional group tolerance.[9]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer": This environmentally benign approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the aniline. The only byproduct of this atom-economical process is water.[4][12][13]
Safety First: Handling 3-Chloroaniline
Extreme caution must be exercised when handling 3-chloroaniline. It is a toxic substance that can be fatal if inhaled, swallowed, or absorbed through the skin.[14][15] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[15][16]
Mandatory Safety Precautions:
-
Work in a well-ventilated chemical fume hood at all times. [14][15]
-
Wear appropriate personal protective equipment (PPE):
-
Avoid contact with skin, eyes, and clothing. [17]
-
Do not breathe vapors or mists. [17]
-
Wash hands thoroughly after handling. [14]
-
Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials like strong oxidizing agents. [14][17] Keep the container tightly closed.[15]
In Case of Exposure:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[16][17]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and seek immediate medical attention.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[16]
-
Ingestion: Rinse mouth and call a poison center or doctor immediately. Do NOT induce vomiting.[14][17]
Experimental Protocols
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol describes a traditional method for the mono-N-alkylation of 3-chloroaniline using an alkyl halide in the presence of a base. While straightforward, this method can be prone to over-alkylation, yielding the N,N-dialkylated product.[2] Careful control of stoichiometry is crucial.[12]
Materials:
-
3-Chloroaniline
-
Alkyl halide (e.g., Iodomethane, Bromoethane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloroaniline (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.[19]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[19]
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Iodomethane | K₂CO₃ | DMF | 25 | 12 | 70-85 |
| Bromoethane | K₂CO₃ | DMF | 50 | 24 | 65-80 |
Workflow Diagram:
Caption: General workflow for classical N-alkylation.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details a highly efficient and selective method for the mono-N-alkylation of 3-chloroaniline via reductive amination.[6] This one-pot procedure generally provides excellent yields and avoids many of the issues associated with classical alkylation methods.[7]
Materials:
-
3-Chloroaniline
-
Aldehyde (e.g., Butyraldehyde, Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
To a round-bottom flask, add 3-chloroaniline (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCM. A catalytic amount of acetic acid can be added to facilitate imine formation if the reaction is slow.[6]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[6]
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 mmol) in the same anhydrous solvent.[6]
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[6]
-
Extract the aqueous layer with DCM (3 x 20 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography.[6]
Data Summary Table:
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Butyraldehyde | NaBH(OAc)₃ | DCM | 25 | 16 | 85-95 |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 18 | 90-98 |
Reaction Pathway Diagram:
Caption: Reaction pathway for reductive amination.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficiently reactive alkylating agent or aniline. Incomplete imine formation. | Increase reaction temperature. Use a more reactive alkylating agent (e.g., iodide instead of bromide). For reductive amination, add a catalytic amount of acetic acid to promote imine formation.[6] |
| Significant over-alkylation | High reactivity of the mono-alkylated product. Excess alkylating agent. | Use a larger excess of 3-chloroaniline relative to the alkylating agent.[12] Lower the reaction temperature.[12] Consider using a less reactive alkylating agent.[12] |
| Incomplete reaction | Insufficient reaction time or temperature. Deactivated catalyst. | Extend the reaction time. Gradually increase the temperature while monitoring for side product formation. Ensure the use of fresh and high-quality reagents and catalysts. |
| Difficult purification | Close polarity of starting material, product, and byproducts. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The N-alkylation of 3-chloroaniline is a vital synthetic transformation with broad applications. This guide has provided detailed protocols for both classical and modern methods, equipping researchers with the knowledge to select and execute the most appropriate procedure for their specific needs. By understanding the underlying principles and potential pitfalls, scientists can confidently and safely synthesize a diverse range of N-alkylated 3-chloroaniline derivatives. The adoption of greener methods like reductive amination and catalytic N-alkylation with alcohols is encouraged to promote sustainable chemical synthesis.[5][20]
References
- Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS.
- Thermo Fisher Scientific. (2010, September 20).
- Alpha Chemika.
- Oxford Lab Fine Chem LLP.
- Cho, S. T., & An, D. K. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
- Organic Chemistry Portal.
- Carl ROTH.
- BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 3-(3-Chloro-5-fluorophenyl)aniline.
- de la Herrán, G., Gessner, C. S., & O'Brien, P. (2010). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry, 76(3), 903-911.
- Cheung, C. W., & Hu, X. (2016). Mechanistic study. (a) Reaction of aniline with alkyl halide under the...
- Synthetic Communications. (2020). Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O.
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- R Discovery. (2007, November 13).
- BenchChem. (2025).
- He, L., Wang, L. C., & Ishida, T. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
- BenchChem. (2025).
- Balalaeva, A. I., Wu, Z., Podyacheva, E., Afanasyev, O. I., Jagadeesh, R. V., Beller, M., & Chusov, D. (2025). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. ChemSusChem.
- San Diego State University. (2017).
- TSI Journals. (2017).
- V. D. S. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(11), 761-764.
- Wikipedia.
- Douglas, C. J., & Martin, B. R. (2012). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 77(17), 7733–7739.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Knouse, K. W., de Léséleuc, M., & Diao, T. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(4), 1332–1336.
- Wang, Y., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Organic & Biomolecular Chemistry, 20(44), 8683-8687.
- BenchChem. (2025).
- Shinkichi, Y., & Toshio, T. (1981). An Improved Method for Preparation of N-Alkyl-2(3H)-benzothiazolone Analogs. Chemical and Pharmaceutical Bulletin, 29(5), 1254-1257.
- Fabrizi, G., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7687-7699.
- Cloke, F. G. N., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
- Piras, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36243-36249.
- Hussain, A., et al. (2024).
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Application Note: Utilizing N-(3-Chlorophenyl)-N-propylamine in Hit-to-Lead Medicinal Chemistry Campaigns
Introduction & Pharmacophore Rationale
In modern medicinal chemistry, the strategic selection of building blocks dictates the physicochemical and pharmacokinetic trajectory of a drug discovery campaign. N-(3-chlorophenyl)-N-propylamine (CAS: 31084-60-3), a versatile secondary aniline, is frequently deployed in Hit-to-Lead optimization for targeted therapies, including kinase inhibitors and allosteric modulators.
The structural logic behind utilizing this specific scaffold relies on two distinct pharmacophoric elements:
-
The 3-Chloro Substitution: The meta-chloro group enhances the overall lipophilicity (LogP) of the molecule, driving hydrophobic interactions within deep protein binding pockets. More importantly, the electron-withdrawing nature of the chlorine atom polarizes its electron cloud, creating a localized region of positive electrostatic potential (a σ -hole). This enables the formation of highly directional halogen bonds with electron-rich residues (e.g., backbone carbonyls in kinase hinge regions), significantly boosting target affinity and residence time[1].
-
The N-Propyl Chain: As a secondary amine, incorporating the N-propyl group eliminates the hydrogen bond donor capacity at the aniline nitrogen. This strategic masking improves passive membrane permeability, aligning the resulting derivatives with Lipinski’s Rule of Five. Furthermore, the steric bulk of the propyl chain restricts the conformational freedom of subsequent amide or urea derivatives, pre-organizing the molecule into a bioactive conformation.
Mechanistic Pathways & Synthetic Applications
N-(3-chlorophenyl)-N-propylamine serves as an optimal nucleophile for generating complex tertiary anilines, ureas, and amides. Below, we detail two primary workflows: the synthesis of unsymmetrical urea libraries and palladium-catalyzed C-N cross-coupling.
Application A: Synthesis of Targeted Urea Libraries
Urea motifs are ubiquitous in drug discovery, serving as rigid, bidentate hydrogen-bond donors in targets like soluble epoxide hydrolase (sEH) and Janus kinases (JAK)[2]. Reacting N-(3-chlorophenyl)-N-propylamine with triphosgene generates a highly reactive carbamoyl chloride intermediate. Because it is a secondary amine, it cannot form an isocyanate; it halts at the carbamoyl chloride stage. This intermediate is then trapped by diverse primary amines to yield unsymmetrical ureas.
Workflow for the synthesis of unsymmetrical ureas via a carbamoyl chloride intermediate.
Application B: Buchwald-Hartwig C-N Cross-Coupling
Generating tertiary anilines by coupling N-(3-chlorophenyl)-N-propylamine with heteroaryl halides (e.g., 2-chloropyrimidines) is a staple in kinase inhibitor design. The steric demand of the N-propyl group requires specialized electron-rich, bulky biaryl phosphine ligands (such as RuPhos or t-BuXPhos)[3]. These ligands force the palladium center into a highly active monoligated state, accelerating the rate-limiting reductive elimination step and suppressing unwanted β -hydride elimination.
Catalytic cycle of the Buchwald-Hartwig amination utilizing a secondary aniline.
Self-Validating Experimental Protocols
Protocol A: Triphosgene-Mediated Synthesis of Unsymmetrical Ureas
Causality Note: Triphosgene is used as a safer, solid alternative to phosgene gas. The secondary amine is added dropwise to the triphosgene (rather than vice versa) to maintain an excess of phosgene equivalents, preventing the secondary amine from reacting with the newly formed carbamoyl chloride to form a symmetrical urea byproduct.
Reagents: N-(3-chlorophenyl)-N-propylamine (1.0 eq), Triphosgene (0.4 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Primary Amine (1.2 eq), anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
System Purging: Flame-dry a round-bottom flask under vacuum and backfill with inert Argon.
-
Electrophile Preparation: Dissolve triphosgene (0.4 eq) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.
-
Carbamoyl Chloride Formation: Dissolve N-(3-chlorophenyl)-N-propylamine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the triphosgene solution over 30 minutes.
-
Self-Validation Check 1: Stir for 1 hour at 0 °C. To validate conversion, quench a 10 μ L aliquot in 1 mL of methanol. LC-MS analysis should show the mass of the corresponding methyl carbamate adduct, confirming the successful formation of the carbamoyl chloride.
-
Nucleophilic Addition: Dissolve the desired primary amine (1.2 eq) and the remaining DIPEA (1.5 eq) in DCM. Add this dropwise to the reaction mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT) over 4 hours.
-
Self-Validation Check 2: Monitor by TLC (Hexanes/EtOAc 7:3). The carbamoyl chloride intermediate is UV-active and will cleanly convert to a more polar spot (the urea product).
-
Workup: Quench the reaction cautiously with saturated aqueous NaHCO3 to destroy any residual phosgene equivalents. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amines) and brine, dry over Na2SO4 , and concentrate in vacuo.
Protocol B: Buchwald-Hartwig Cross-Coupling for Tertiary Anilines
Causality Note: Anaerobic conditions are critical. Oxygen rapidly oxidizes the electron-rich RuPhos ligand to its phosphine oxide, permanently deactivating the palladium catalyst. Sodium tert-butoxide (NaOtBu) is chosen as the base because its strong basicity efficiently deprotonates the coordinated secondary amine, driving the formation of the Pd(II) amido complex.
Reagents: N-(3-chlorophenyl)-N-propylamine (1.2 eq), Heteroaryl Bromide (1.0 eq), Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), NaOtBu (1.5 eq), anhydrous Toluene.
Step-by-Step Methodology:
-
Reagent Charging: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the heteroaryl bromide (1.0 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).
-
Solvent & Amine Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Add N-(3-chlorophenyl)-N-propylamine (1.2 eq) via a micro-syringe.
-
Catalyst Activation (Self-Validation 1): Seal the vial and heat to 90 °C. Within 10-15 minutes, the mixture should transition from a dark purple/red (due to Pd2(dba)3 ) to a clear, deep red/brown homogeneous solution, indicating the formation of the active Pd(0)Ln complex.
-
Reaction Progression: Stir at 90 °C for 12 hours.
-
Self-Validation Check 2: Analyze an aliquot by LC-MS. The disappearance of the heteroaryl bromide isotopic pattern (M / M+2) and the appearance of the product mass confirms successful reductive elimination.
-
Workup & Purification: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Building Block
| Property | Value | Medicinal Chemistry Significance |
| Molecular Weight | 169.65 g/mol | Highly fragment-like; leaves ample MW budget for lead optimization. |
| LogP (calculated) | ~2.8 | Optimal lipophilicity for passive membrane permeability. |
| H-Bond Donors | 1 | Converted to 0 upon functionalization, improving Rule of 5 compliance. |
| H-Bond Acceptors | 1 | Minimal desolvation penalty upon binding. |
Table 2: Expected Reaction Scope and Yields
| Reaction Type | Electrophile / Coupling Partner | Catalyst / Reagent System | Expected Yield | Primary Byproducts |
| Urea Synthesis | Benzylamine | Triphosgene, DIPEA, DCM | 75 - 85% | Symmetrical ureas (if addition is too fast) |
| Urea Synthesis | Aniline derivatives | Triphosgene, Pyridine, THF | 60 - 70% | Unreacted carbamoyl chloride |
| Buchwald-Hartwig | 2-Bromopyridine | Pd2(dba)3 , RuPhos, NaOtBu | 80 - 90% | Dehalogenated pyridine (hydrodehalogenation) |
| Buchwald-Hartwig | 4-Chloropyrimidine | Pd(OAc)2 , t-BuXPhos, K3PO4 | 65 - 80% | Unreacted starting materials |
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (NIH) - PubMed Central[Link]
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Molecules 2017, 22 (9), 1397 - PubMed Central[Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development Molecules 2020, 25 (15), 3371 - PubMed Central[Link]
Sources
Application Note: Advanced Coupling Protocols for N-(3-Chlorophenyl)-N-propylamine
Executive Summary & Substrate Analysis
In modern drug discovery, the functionalization of secondary anilines is a critical pathway for synthesizing complex pharmacophores. However, N-(3-chlorophenyl)-N-propylamine (CAS: 31084-60-3) presents a unique dual-challenge for synthetic chemists:
-
Steric & Electronic Deactivation: The N-propyl chain imparts significant steric hindrance, while the electron-withdrawing 3-chloro substituent reduces the nucleophilicity of the nitrogen lone pair. This combination renders standard amide coupling protocols (e.g., EDC/HOBt) highly inefficient[1].
-
Chemoselectivity Risks: During palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), the endogenous 3-chloro group can undergo undesired oxidative addition, leading to self-coupling or oligomerization if the catalyst is overly active toward aryl chlorides[2].
As a Senior Application Scientist, I have designed this protocol guide to bypass these specific bottlenecks. By leveraging kinetic differentiation in Pd-catalysis and highly reactive acylating intermediates, we can achieve near-quantitative yields while preserving the integrity of the 3-chloro moiety.
Mechanistic Workflow & Strategy
Workflow for overcoming chemoselective and steric challenges in coupling reactions.
Chemoselective Buchwald-Hartwig Cross-Coupling
Causality & Expert Insights
When coupling N-(3-chlorophenyl)-N-propylamine with an exogenous aryl bromide, the primary goal is to prevent the palladium catalyst from activating the substrate's 3-chloro group. The rate of oxidative addition follows the trend Ar-I > Ar-Br > Ar-Cl[2].
To exploit this kinetic difference, the choice of ligand is paramount. RuPhos is specifically designed for secondary amines[3]. It possesses a smaller Tolman cone angle (198°) compared to BrettPhos, which allows it to accommodate the steric bulk of the N-propyl group. Crucially, computational and kinetic studies reveal that for RuPhos-catalyzed couplings of secondary amines, the rate-limiting step is reductive elimination, not oxidative addition[4]. By running the reaction at moderate temperatures (80 °C) with RuPhos, oxidative addition into the Ar-Br bond occurs rapidly, while the activation barrier for the Ar-Cl bond remains insurmountable, ensuring >99:1 chemoselectivity.
RuPhos-mediated Pd catalytic cycle highlighting selective oxidative addition.
Quantitative Data: Ligand Screen
Reaction Conditions: N-(3-chlorophenyl)-N-propylamine (1.0 equiv), 4-Tolyl bromide (1.1 equiv), Pd2(dba)3 (1 mol%), Ligand (2 mol%), Base (1.5 equiv), Toluene (0.2 M), 80 °C, 12 h.
| Ligand | Base | Yield (%) | Chemoselectivity (Ar-Br vs Ar-Cl) | Notes |
| RuPhos | NaOtBu | 92% | >99:1 | Optimal for secondary amines; clean conversion. |
| BrettPhos | NaOtBu | 45% | >99:1 | Low yield; BrettPhos favors primary amines. |
| BINAP | Cs₂CO₃ | 60% | 85:15 | Significant oligomerization/self-coupling observed. |
| XPhos | K₃PO₄ | 78% | 95:5 | Good yield, but minor Ar-Cl activation detected. |
Self-Validating Protocol: Synthesis of Tertiary Amines
-
Preparation of the Pre-catalyst: In an argon-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 20 mL vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%). Add anhydrous toluene (2 mL) and stir for 15 minutes at room temperature until a homogeneous, dark-red/purple solution forms.
-
Substrate Addition: To the active catalyst solution, add 4-Tolyl bromide (1.1 mmol) and N-(3-chlorophenyl)-N-propylamine (1.0 mmol, 169.65 mg).
-
Base Addition & Heating: Add NaOtBu (1.5 mmol). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C in an oil bath for 12 hours.
-
In-Process Validation (LC-MS): At 12 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS (UV 254 nm).
-
Self-Validation Check: The mass spectrum must show the product peak at[M+H]⁺ = 260.1. Crucially, verify the presence of a 3:1 isotopic pattern (M : M+2). This confirms the 3-chloro group remains intact and was not activated by the palladium catalyst.
-
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).
Sterically Hindered Amide Coupling
Causality & Expert Insights
Secondary anilines are inherently poor nucleophiles. The nitrogen lone pair is delocalized into the aromatic ring, an effect exacerbated by the inductive pull of the 3-chloro group. Furthermore, the N-propyl group creates a steric shield that physically blocks the nitrogen from attacking bulky activated esters (such as those generated by EDC/HOBt or standard uronium salts)[5].
To force this coupling, we must abandon standard peptide coupling reagents and utilize highly reactive, sterically unencumbered electrophiles. Converting the carboxylic acid to an acid chloride (using oxalyl chloride) or an acyl fluoride minimizes the steric bulk of the electrophile[5]. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that readily succumbs to attack by the hindered secondary aniline[1].
Quantitative Data: Coupling Reagent Screen
Reaction Conditions: Phenylacetic acid (1.2 equiv), N-(3-chlorophenyl)-N-propylamine (1.0 equiv), Reagent/Additive, Base (2.0 equiv), Solvent (0.2 M), Room Temp to 40 °C.
| Coupling Reagent | Additive | Base | Solvent | Yield (%) |
| EDC·HCl | HOBt | DIPEA | DMF | <10% (Mostly unreacted starting material) |
| HATU | None | DIPEA | DMF | 45% (Sluggish reaction, incomplete conversion) |
| Oxalyl Chloride | DMAP (0.1 eq) | DIPEA | DCM | 94% (Rapid, clean conversion) |
| DAST (Acyl Fluoride) | None | DIPEA | DCM | 88% (Excellent alternative if acid-sensitive) |
Self-Validating Protocol: Acid Chloride / DMAP Mediated Amidation
-
Acid Chloride Generation: In a flame-dried round-bottom flask under nitrogen, dissolve the desired carboxylic acid (1.2 mmol) in anhydrous DCM (5 mL). Add a catalytic amount of DMF (1 drop, approx. 10 µL). Cool the solution to 0 °C.
-
Oxalyl Chloride Addition: Dropwise, add oxalyl chloride (1.5 mmol). Observe the immediate evolution of CO₂ and CO gas. Stir at room temperature for 2 hours.
-
In-Process Validation (TLC Quench): To ensure complete formation of the acid chloride, withdraw a 10 µL aliquot and quench it into 0.5 mL of methanol containing a drop of triethylamine.
-
Self-Validation Check: Analyze the quenched sample via TLC against the starting carboxylic acid. The complete disappearance of the acid baseline spot and the appearance of a high-Rf methyl ester spot confirms quantitative acid chloride formation.
-
-
Concentration (Critical Step): Concentrate the reaction mixture under a stream of nitrogen or reduced pressure to remove unreacted oxalyl chloride and HCl. Redissolve the crude acid chloride in anhydrous DCM (3 mL).
-
Coupling: In a separate flask, dissolve N-(3-chlorophenyl)-N-propylamine (1.0 mmol) and DMAP (0.1 mmol) in DCM (2 mL) and DIPEA (2.5 mmol). Cool to 0 °C. Dropwise, add the acid chloride solution to the amine solution.
-
Completion & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL), wash the combined organic layers with 1M HCl (to remove DMAP and unreacted aniline), dry over anhydrous Na₂SO₄, and concentrate.
References
-
Buchwald–Hartwig amination - Grokipedia. Grokipedia. 6
-
Crystal structure of the RuPhos ligand. PMC. 3
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 4
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. 2
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 5
-
The Synthesis of Sterically Hindered Amides. ResearchGate. 1
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- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]
Application Notes and Protocols: A Comprehensive Guide to Developing Assays for N-(3-chlorophenyl)-N-propylamine
Introduction
N-(3-chlorophenyl)-N-propylamine is a synthetic small molecule with a chemical structure suggestive of potential interactions with the central nervous system. Specifically, the presence of a phenyl ring with a chloro-substituent and a propylamine side chain are features commonly found in psychoactive compounds that modulate monoaminergic systems.[1] These systems, which include dopamine, serotonin, and norepinephrine signaling, are critical for regulating mood, cognition, and behavior, and are the targets of many therapeutic agents for neurological and psychiatric disorders.[2]
Given the structural alerts, a systematic and tiered approach to assay development is crucial to elucidate the biological activity and mechanism of action of N-(3-chlorophenyl)-N-propylamine. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize this and similar novel compounds. We will detail a series of in vitro assays, from initial target screening to functional characterization, providing not only step-by-step protocols but also the scientific rationale behind the experimental design.
This document is structured to guide the user through a logical workflow, starting with broad screening assays to identify the molecular target class, followed by more specific functional assays to determine the compound's pharmacological profile as an inhibitor, agonist, or antagonist.
Part 1: Primary Screening - Identifying the Molecular Target Class
The initial step in characterizing a novel compound is to determine its primary molecular target(s). Based on the structure of N-(3-chlorophenyl)-N-propylamine, we hypothesize that it may interact with monoamine transporters (DAT, SERT, NET) or G protein-coupled receptors (GPCRs) within the aminergic system. Therefore, the primary screening strategy will involve a panel of assays to test these hypotheses.
Radioligand Binding Assays for Monoamine Transporters and GPCRs
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[3] These assays are robust, sensitive, and allow for the quantification of the binding affinity (Ki) of a test compound.[3][4]
Principle: This is a competitive binding assay where the test compound (unlabeled ligand) competes with a known radiolabeled ligand for binding to the target protein (transporter or receptor) expressed in cell membranes. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory constant (Ki) can be calculated.
Objective: To determine the binding affinity (Ki) of N-(3-chlorophenyl)-N-propylamine for a panel of human monoamine transporters (DAT, SERT, NET) and related GPCRs (e.g., dopamine D2, serotonin 5-HT2A, and adrenergic α2A receptors).
Materials:
-
HEK293 cells stably expressing the human transporter or receptor of interest.
-
Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[5]
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]Spiperone (for D2), [³H]Ketanserin (for 5-HT2A), [³H]Rauwolscine (for α2A).
-
Non-specific binding competitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET), Haloperidol (for D2), Mianserin (for 5-HT2A), Yohimbine (for α2A).
-
Test compound: N-(3-chlorophenyl)-N-propylamine dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target of interest to near confluence.
-
Harvest and homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.[6]
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration using a standard method like the BCA assay.[7]
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate for each concentration of the test compound:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding competitor.
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of N-(3-chlorophenyl)-N-propylamine.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[6]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[7]
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Neurotransmitter Uptake Assays
If the binding assays suggest an interaction with monoamine transporters, the next step is to assess the functional effect of N-(3-chlorophenyl)-N-propylamine on transporter activity. Neurotransmitter uptake assays directly measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells.[8]
Principle: These assays use cells expressing a specific monoamine transporter and a labeled substrate (either a radiolabeled neurotransmitter or a fluorescent dye that mimics neurotransmitters).[9][10] The amount of substrate transported into the cells is measured in the presence and absence of the test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(3-chlorophenyl)-N-propylamine for the uptake of dopamine, serotonin, and norepinephrine into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye).[9][11]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well or 384-well plates.[9]
-
Test compound: N-(3-chlorophenyl)-N-propylamine.
-
Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
Fluorescence plate reader with bottom-read capability.[10]
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the cells into the microplate at an optimal density to form a confluent monolayer on the day of the experiment.[9]
-
-
Compound Addition:
-
On the day of the assay, prepare serial dilutions of N-(3-chlorophenyl)-N-propylamine and reference inhibitors in assay buffer.
-
Remove the cell culture medium and add the compound dilutions to the respective wells.
-
-
Dye Loading and Incubation:
-
Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.[9]
-
Add the dye solution to all wells.
-
-
Fluorescence Measurement:
Data Analysis:
-
For kinetic reads, calculate the rate of uptake (slope of the fluorescence signal over time).
-
For endpoint reads, use the final fluorescence values.
-
Normalize the data to the vehicle control (100% uptake) and a maximal inhibitor control (0% uptake).
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Primary Screening Workflow
Caption: Primary screening workflow for N-(3-chlorophenyl)-N-propylamine.
Part 2: Functional Characterization - Elucidating the Mechanism of Action
Once the primary target class has been identified, the next step is to characterize the functional activity of N-(3-chlorophenyl)-N-propylamine.
GPCR Functional Assays
If the binding assays indicate that the compound binds to a GPCR, it is essential to determine whether it acts as an agonist, antagonist, or inverse agonist. This can be achieved by measuring the modulation of second messenger signaling pathways downstream of receptor activation.[12]
Principle: Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[13] cAMP levels can be measured using various methods, including competitive immunoassays with a luminescent or fluorescent readout.[13][14]
Objective: To determine if N-(3-chlorophenyl)-N-propylamine modulates cAMP production in cells expressing a Gs- or Gi-coupled receptor of interest.
Materials:
-
HEK293 cells expressing the target GPCR.
-
cAMP assay kit (e.g., cAMP-Glo™ Assay).[14]
-
Reference agonist and antagonist for the target receptor.
-
Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptor assays).
-
Test compound: N-(3-chlorophenyl)-N-propylamine.
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed cells into the microplate and incubate overnight.
-
Agonist Mode:
-
Add serial dilutions of N-(3-chlorophenyl)-N-propylamine or a reference agonist to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of N-(3-chlorophenyl)-N-propylamine or a reference antagonist.
-
Add a fixed concentration (e.g., EC80) of a reference agonist (for Gs-coupled receptors) or a combination of agonist and forskolin (for Gi-coupled receptors).
-
Incubate for a specified time.
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol.[14] This typically involves a series of reagent additions leading to a luminescent signal that is inversely proportional to the amount of cAMP.
-
-
Luminescence Measurement: Read the luminescence using a plate reader.
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the logarithm of the compound concentration to determine the EC50 (potency) and the maximal response (efficacy).
-
Antagonist Mode: Plot the response against the logarithm of the compound concentration to determine the IC50.
Principle: Gq-coupled receptors activate phospholipase C, which leads to the production of inositol trisphosphate (IP3) and the release of calcium (Ca2+) from intracellular stores.[15] This transient increase in intracellular Ca2+ can be measured using a fluorescent calcium indicator dye.[16][17][18]
Objective: To determine if N-(3-chlorophenyl)-N-propylamine induces or inhibits calcium mobilization in cells expressing a Gq-coupled receptor.
Materials:
-
HEK293 cells expressing the target Gq-coupled receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Reference agonist and antagonist.
-
Test compound: N-(3-chlorophenyl)-N-propylamine.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).[16][18]
Procedure:
-
Cell Seeding: Seed cells into the microplate and incubate overnight.[17]
-
Dye Loading:
-
Remove the culture medium and add the fluorescent dye loading solution to the cells.
-
Incubate for 1 hour at 37°C in the dark to allow the dye to enter the cells.[17]
-
-
Calcium Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Agonist Mode: The instrument will inject the test compound or reference agonist into the wells while simultaneously measuring the fluorescence signal in real-time.
-
Antagonist Mode: Pre-incubate the cells with the test compound or reference antagonist before injecting a reference agonist.
-
-
Data Acquisition: Record the fluorescence intensity before and after compound addition.
Data Analysis:
-
The change in fluorescence intensity (peak response minus baseline) is proportional to the amount of intracellular calcium release.
-
Agonist Mode: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 and maximal response.
-
Antagonist Mode: Plot the response against the logarithm of the compound concentration to determine the IC50.
GPCR Signaling Pathway
Caption: Simplified Gs and Gq GPCR signaling pathways.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for interpreting the results of the assays and building a pharmacological profile for N-(3-chlorophenyl)-N-propylamine.
Data Summary Tables
Table 1: Binding Affinity (Ki) of N-(3-chlorophenyl)-N-propylamine
| Target | Ki (nM) |
| DAT | |
| SERT | |
| NET | |
| D2 Receptor | |
| 5-HT2A Receptor | |
| α2A Receptor |
Table 2: Functional Potency (IC50/EC50) and Efficacy of N-(3-chlorophenyl)-N-propylamine
| Assay | Target | Mode | Potency (nM) | Efficacy (% of control) |
| Uptake Inhibition | DAT | Inhibitor | IC50 = | |
| Uptake Inhibition | SERT | Inhibitor | IC50 = | |
| Uptake Inhibition | NET | Inhibitor | IC50 = | |
| cAMP Assay | Gs-coupled R | Agonist | EC50 = | |
| cAMP Assay | Gi-coupled R | Agonist | EC50 = | |
| Calcium Mobilization | Gq-coupled R | Agonist | EC50 = |
Interpretation of Results
By combining the data from the binding and functional assays, a comprehensive pharmacological profile of N-(3-chlorophenyl)-N-propylamine can be established.
-
High affinity (low Ki) for a specific transporter and potent inhibition of uptake (low IC50) would suggest that the compound is a monoamine reuptake inhibitor. The relative Ki and IC50 values for DAT, SERT, and NET will determine its selectivity profile (e.g., a selective serotonin reuptake inhibitor, SSRI).
-
High affinity for a GPCR and a potent response in a functional assay (low EC50) would indicate that the compound is a GPCR agonist. The maximal efficacy will determine if it is a full or partial agonist.
-
High affinity for a GPCR but no agonist activity, coupled with the ability to inhibit the response of a known agonist (low IC50 in antagonist mode) would classify the compound as a GPCR antagonist.
Conclusion
The systematic approach to assay development outlined in this guide provides a robust framework for the characterization of novel compounds such as N-(3-chlorophenyl)-N-propylamine. By starting with broad primary screening assays to identify the molecular target class and then progressing to more specific functional assays to elucidate the mechanism of action, researchers can efficiently and accurately build a comprehensive pharmacological profile. This information is critical for guiding further drug discovery and development efforts.
References
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3783. Available from: [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Available from: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]
-
Kaur, H., & Kumar, B. (2021). cAMP assays in GPCR drug discovery. Drug Development Research, 82(4), 463-470. Available from: [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]
-
Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19). Available from: [Link]
-
Zhang, L. L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biotechnology Letters, 36(11), 2169-2176. Available from: [Link]
-
De Blasi, A., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. Available from: [Link]
-
Eurofins DiscoverX. (n.d.). GPCR cAMP Product Solutions. Available from: [Link]
-
Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current Protocols in Pharmacology, Chapter 1, Unit 1.15. Available from: [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(2), C335-C344. Available from: [Link]
-
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1836-1845. Available from: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - PDF. Available from: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
Steiner, J. A., et al. (2008). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques, 44(4), 465-467. Available from: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available from: [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Available from: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Propylamine – Knowledge and References. Available from: [Link]
-
PubChem. (n.d.). (3-Chloro-3-phenylpropyl)(methyl)amine hydrochloride. Available from: [Link]
- Google Patents. (n.d.). CN110283082A - A kind of preparation method of 3- phenylpropylamine.
-
PubChem. (n.d.). 3-Phenylpropylamine. Available from: [Link]
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protocol for reductive amination to synthesize secondary amines
Application Note: High-Fidelity Synthesis of Secondary Amines via Direct and Indirect Reductive Amination
Strategic Rationale in Drug Development
Secondary amines are ubiquitous pharmacophores in medicinal chemistry and essential building blocks in fine chemical synthesis[1]. While the direct alkylation of primary amines with alkyl halides appears straightforward, it is a notoriously difficult reaction to control. Direct alkylation is plagued by thermodynamic traps, typically resulting in a statistical mixture of primary, secondary, and tertiary amines due to over-alkylation[2].
To circumvent this, reductive amination is the preferred, highly controlled pathway. By condensing a primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion) and subsequently reducing it in situ, chemists can selectively install a single alkyl group to yield a pure secondary amine[2][3].
Mechanistic Causality & Reagent Selection
The reductive amination cascade is driven by two distinct kinetic steps: condensation and reduction[1]. As an application scientist, selecting the appropriate hydride source is the most critical variable. The goal is to choose a reductant that is strong enough to reduce the intermediate imine, but mild enough to leave the starting carbonyl compound untouched.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the modern gold standard for direct reductive amination[4]. The electron-withdrawing acetoxy groups sterically and electronically attenuate the nucleophilicity of the boron-hydride bond. Consequently, STAB is a mild, highly chemoselective reducing agent that preferentially reduces protonated imines over unactivated aldehydes and ketones at neutral to weakly acidic pH (6.0–8.0)[5].
-
Sodium Cyanoborohydride (NaBH₃CN): Historically popular, this reagent is effective but highly toxic, generating hazardous hydrogen cyanide (HCN) gas during aqueous workup[5]. It is now generally avoided unless dealing with exceptionally weak basic amines.
-
Solvent Causality: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated reactions. DCE possesses a superior solubility profile for STAB compared to tetrahydrofuran (THF), significantly accelerating reaction kinetics[4][6].
Mechanistic Workflow
Mechanistic workflow of reductive amination from carbonyl to secondary amine.
Quantitative Reagent Comparison
To ensure process safety and efficiency, the following table summarizes the operational parameters of common hydride donors used in reductive amination workflows.
| Reducing Agent | Relative Hydride Strength | Optimal pH Range | Key Advantages | Major Limitations |
| NaBH(OAc)₃ (STAB) | Mild | 6.0 – 8.0 | Highly chemoselective; non-toxic byproducts; tolerates -NO₂, -CN, and C=C bonds[4][6]. | Can be sluggish with highly sterically hindered ketones[4]. |
| NaBH₃CN | Moderate | 3.0 – 4.0 | Effective for very weakly basic amines[5]. | Generates highly toxic HCN gas during acidic/aqueous workup[5]. |
| NaBH₄ | Strong | > 8.0 | Inexpensive; rapid reduction[2]. | Poor chemoselectivity; reduces starting carbonyls directly if not used stepwise[2]. |
Validated Experimental Protocols
Protocol A: Direct Reductive Amination (Standard Workflow)
Designed for aliphatic/aromatic aldehydes and unhindered primary amines[4][6].
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carbonyl compound (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Acid Catalysis (Ketones Only): If the substrate is a ketone, add glacial acetic acid (1.0–2.0 equiv).
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.4–1.5 equiv) portion-wise at room temperature.
-
Causality: Portion-wise addition mitigates any mild exotherm. STAB is used in excess to compensate for slow hydrolysis caused by adventitious moisture[5].
-
-
Self-Validating Monitoring: Stir the reaction at room temperature for 2–12 hours. Monitor via LC-MS or TLC.
-
Validation Checkpoint: Ensure the complete disappearance of the intermediate imine mass/spot, not just the starting carbonyl. Imines often streak on silica gel.
-
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes, then extract with dichloromethane (DCM).
-
Causality: The mildly basic quench neutralizes the acetic acid and hydrolyzes unreacted STAB, driving the newly formed secondary amine product into the organic phase as a free base.
-
Protocol B: Indirect (Stepwise) Reductive Amination
Employed when dialkylation (tertiary amine formation) is a persistent side reaction, or when using highly volatile primary amines[4][6].
-
Imine Pre-formation: Dissolve the carbonyl compound (1.0 equiv) and primary amine (1.0 equiv) in anhydrous Methanol (MeOH). Stir at room temperature for 2–4 hours.
-
Reduction: Cool the solution to 0 °C using an ice bath and carefully add Sodium Borohydride (NaBH₄) (1.0 equiv).
-
Causality: NaBH₄ is a stronger hydride source than STAB and rapidly reduces the pre-formed imine. Cooling prevents exothermic solvent reflux and suppresses unwanted side reactions[2].
-
-
Workup: Quench with water, evaporate the MeOH under reduced pressure, and partition the residue between EtOAc and 1 M NaOH. Extract the organic layer and dry over Na₂SO₄.
Self-Validating System & Troubleshooting (E-E-A-T)
To guarantee the integrity of your synthesized secondary amine, employ the following self-validating analytical checks:
-
Ninhydrin Staining: To confirm the absence of tertiary amine (over-alkylation), perform a Ninhydrin stain on your TLC plate. Secondary amines will typically stain a distinct color (often brown or red), whereas tertiary amines lack the necessary N-H bond to react and will not stain at all.
-
Steric Hindrance: If the reaction stalls at the imine stage (common with bulky ketones), switch from Protocol A to Protocol B, or consider adding a Lewis acid like Ti(OiPr)₄ to hyper-activate the carbonyl toward nucleophilic attack[2].
References
-
[4] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal / Journal of Organic Chemistry, 1996. URL:[Link]
-
[6] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed (NIH), 1996. URL: [Link]
-
[2] "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]
-
[1] Komanoya, T., et al. "One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines." Taylor & Francis, 2021. URL:[Link]
-
[5] Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." ScienceMadness, 2006. URL:[Link]
-
[3] Afanasyev, O. I., et al. "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction." Frontiers in Chemistry, 2020. URL:[Link]
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microwave-assisted synthesis of N-aryl amines
Application Note & Protocol
Accelerating Discovery: A Guide to Microwave-Assisted Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination
Abstract
The construction of carbon-nitrogen (C-N) bonds to form N-aryl amines is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals, materials science, and agrochemicals. Traditional methods often require harsh conditions and long reaction times, limiting their efficiency and scope. This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of N-aryl amines, primarily focusing on the palladium-catalyzed Buchwald-Hartwig amination. We will explore the fundamental principles of microwave heating, delve into the mechanistic advantages it offers for this specific transformation, and provide detailed, field-proven protocols for researchers. This guide is designed to empower scientists to leverage microwave technology for accelerated reaction optimization, library synthesis, and overall increased productivity in the laboratory.
Introduction: The Need for Speed in C-N Bond Formation
N-aryl amines are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. The development of robust and versatile methods for their synthesis is therefore of paramount importance. The advent of the Buchwald-Hartwig amination revolutionized the field, providing a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This reaction has a broad substrate scope and functional group tolerance, overcoming many limitations of older methods.[1]
However, even with modern catalytic systems, conventional thermal heating often requires extended reaction times (hours to days) to achieve high yields, particularly with less reactive substrates like aryl chlorides.[2] This bottleneck can significantly slow down the drug discovery and development process. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses this challenge. By using microwave irradiation, chemists can achieve dramatic rate accelerations, often reducing reaction times from many hours to mere minutes, while frequently improving product yields and purity.[3][4][5]
The Synergy of Microwaves and Catalysis
Principles of Microwave Heating
Unlike conventional heating, which relies on the slow transfer of heat from an external source through convection and conduction, microwave heating generates heat volumetrically within the sample itself.[5][6] This is achieved through the direct interaction of the microwave's electromagnetic field with polar molecules (dipolar polarization) and ionic species (ionic conduction) in the reaction mixture.[3]
This unique heating mechanism leads to several key advantages:
-
Rapid & Uniform Heating: The entire sample volume is heated simultaneously, eliminating thermal gradients and the "wall effect" seen in conventional heating.[5][7] This leads to extremely fast heating rates, often 4–8 °C per second.[3]
-
Superheating: In a sealed, pressure-rated vessel, solvents can be heated far above their atmospheric boiling points.[8][9] This allows reactions to be performed at much higher temperatures, leading to exponential increases in reaction rates according to the Arrhenius equation.
-
Selective Heating: Microwaves can selectively heat polar components of a reaction mixture, which can lead to different reaction outcomes or improved selectivity compared to conventional methods.[7][10]
Caption: Comparison of conventional vs. microwave heating mechanisms.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][11] Understanding this cycle is key to optimizing the reaction. Microwave irradiation can accelerate multiple steps within this cycle, particularly the oxidative addition and reductive elimination steps, by providing the necessary activation energy more efficiently.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Optimizing the Reaction: Key Parameters
The success of a microwave-assisted N-arylation depends on the careful selection of several key components.
-
Catalyst & Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more critically, the phosphine ligand is essential. Bulky, electron-rich ligands such as XPhos, BrettPhos, and Josiphos analogues facilitate the crucial oxidative addition and reductive elimination steps.[11][12] For microwave synthesis, pre-catalysts are often preferred for their stability and ease of handling.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (t-BuONa) is a common and effective choice.[12] In cases where substrates are base-sensitive, milder bases like K₃PO₄ can be employed, often with excellent results, especially in aqueous media.[13]
-
Solvent: The solvent must not only be suitable for the chemistry but also capable of absorbing microwave energy. Polar aprotic solvents like dioxane and THF are common, but higher-boiling solvents like toluene and benzotrifluoride (BTF) are often superior for microwave applications as they allow for higher reaction temperatures.[2][14] The use of water as a solvent represents a significant advancement in green chemistry for this transformation.[13][15]
-
Temperature & Time: This is where MAOS truly excels. A typical starting point is 130-150 °C for 10-30 minutes.[12] The optimal temperature and time should be determined empirically for each new substrate combination, but the rapid cycle times of microwave reactors make this optimization process remarkably fast.
Experimental Protocols & Data
Safety First: Critical Precautions for Microwave Chemistry
-
Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[16][17] Domestic ovens lack the necessary temperature, pressure, and safety controls and must never be used.[18]
-
Pressure Management: Always use sealed reaction vessels rated for the temperatures and pressures you intend to reach.[19] Never exceed the recommended fill volume for the vessel (typically ~1/3 to 1/2 full) to allow for vapor expansion.
-
Superheating Awareness: Be aware of the potential for localized superheating, especially in viscous or unstirred reactions.[16] Ensure adequate stirring using a magnetic stir bar.[20]
-
Cooling: Allow the reaction vessel to cool to a safe temperature (e.g., below 50 °C) before opening to prevent violent boiling of the superheated solvent.[19]
-
Chemical Stability: Be aware of the thermal stability of your reagents and solvents at high temperatures. Consult the Safety Data Sheet (SDS) for each chemical.[16]
General Protocol for Microwave-Assisted Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
Caption: General experimental workflow for microwave-assisted N-arylation.
Step-by-Step Procedure:
-
Preparation: To a dedicated microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), amine (1.2-2.2 equiv), and base (e.g., t-BuONa, 2.2 equiv).[12]
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the phosphine ligand (e.g., XPhos, 4-7 mol %).[12]
-
Solvent Addition: Add the desired anhydrous solvent (e.g., Toluene, 0.1-0.2 M concentration) via syringe.
-
Sealing: Quickly remove the septum and securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the desired temperature (e.g., 150 °C), hold time (e.g., 10-30 min), and maximum power (e.g., 200 W).[12] Run the reaction.
-
Cooling: After irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling feature.[19]
-
Workup: Once cooled, open the vial. Dilute the reaction mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[12][13]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Data
The following table summarizes typical results for the microwave-assisted Buchwald-Hartwig amination, demonstrating its broad applicability and efficiency compared to conventional methods.
| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Ref. |
| 1 | 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (5) / XPhos (7) | t-BuONa (2.2) | Toluene | 150 | 10 min | 85 | [12] |
| 2 | 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (5) / XPhos (7) | t-BuONa (2.2) | Toluene | 110 | 24 h (Conv.) | 75 | [12] |
| 3 | 2,3-Dichloropyridine | Aniline | PdCl₂(phen)₂ (2) / BINAP (3) | K₃PO₄ (3.5) | Water | 150 | 30 min | 91 | [13] |
| 4 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (2) / Ligand X | NaOtBu (1.4) | BTF | 150 | 10 min | 95 | [14] |
| 5 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (2) / Ligand X | NaOtBu (1.4) | BTF | 150 | 10 min | 93 | [14] |
(Note: "Conv." denotes conventional heating. Ligand X refers to a specific ligand from the cited study.)
Conclusion
Microwave-assisted synthesis represents a significant leap forward for the construction of N-aryl amines via Buchwald-Hartwig amination. The technology offers unparalleled speed, efficiency, and the ability to drive difficult couplings to completion.[4] By understanding the principles of microwave heating and carefully optimizing key reaction parameters, researchers can dramatically accelerate their synthetic workflows. This leads to faster generation of compound libraries, quicker validation of synthetic routes, and ultimately, a more rapid path to discovery in the chemical sciences.
References
-
CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]
-
ETH Zurich. Microwave Reactor Safety. [Link]
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Wong, M. A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
-
Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]
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Scribd. Laboratory Microwave Safety Precautions. [Link]
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Amrita Vishwa Vidyapeetham. Safety Tips - Green Chemistry in Teaching Lab. [Link]
-
Gallo, E., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
ChemistryViews. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]
-
Ichitsuka, T., et al. (2021). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. RSC Publishing. [Link]
-
MDPI. (2026). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. [Link]
-
Van der Eycken, E., et al. (2005). Microwave-assisted organic synthesis: scale-up of palladium-catalyzed aminations using single-mode and multi-mode. Tetrahedron. [Link]
-
Wong, M. A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
-
ResearchGate. (2019). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]
-
Quora. (2021). What are the advantages of using a microwave in green synthesis?. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. Experimental procedures generally used in microwave assisted organic synthesis. [Link]
-
Organic Chemistry Portal. Microwave Synthesis. [Link]
-
Organic Syntheses. Procedure for Microwave-Assisted Synthesis. [Link]
-
Pop, A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Kappe, C. O. (2004). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. Angewandte Chemie. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
-
ResearchGate. (2026). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. [Link]
-
Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
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Troubleshooting & Optimization
Technical Support Center: Stability of Propylamine Derivatives in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance and troubleshooting for stability issues encountered with propylamine derivatives in acidic environments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental choices and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My propylamine derivative is degrading in an acidic formulation. What are the likely chemical degradation pathways?
A: Propylamine derivatives, like other amines, are susceptible to several degradation pathways in acidic media, primarily hydrolysis and oxidation. The specific pathway will depend on the overall structure of your molecule, the pH of the medium, temperature, and the presence of other reactive species.
-
Hydrolysis: If your propylamine derivative contains hydrolyzable functional groups such as amides, esters, or imides, these are prime targets for acid-catalyzed hydrolysis.[1] The lone pair of electrons on the nitrogen of the propylamine moiety can also be involved in intramolecular catalysis, although this is less common.
-
Oxidation: The nitrogen atom in a propylamine derivative is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal contaminants, or light exposure.[2] This can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the C-N bond. Tertiary amines are particularly vulnerable to oxidation.[2]
-
Rearrangement and Isomerization: Acidic conditions can also promote molecular rearrangements or isomerization, especially if there are chiral centers or other stereochemically labile features in your molecule.[3]
Q2: What factors influence the rate of degradation of my propylamine derivative in an acidic solution?
A: Several key factors can influence the stability of your propylamine derivative:
| Factor | Influence on Stability |
| pH | Many degradation reactions, particularly hydrolysis, are pH-dependent.[2] The rate of degradation may be significantly faster at a lower pH. |
| Temperature | Higher temperatures generally accelerate the rate of chemical reactions, including degradation. |
| Presence of Oxygen | Oxygen can initiate and propagate oxidative degradation pathways.[2] |
| Trace Metal Ions | Metal ions can act as catalysts for oxidative degradation. |
| Light Exposure | UV or visible light can provide the energy for photolytic degradation reactions.[3] |
| Excipients in Formulation | Some excipients can interact with the propylamine derivative and either promote or inhibit degradation.[4] |
| Molecular Structure | The presence of electron-withdrawing or donating groups, steric hindrance, and the overall electronic and conformational properties of the molecule will significantly impact its stability.[5][6] |
Q3: How does the basicity of the propylamine group affect its stability in acidic media?
A: The basicity of the propylamine group, and amines in general, is a crucial factor. In an acidic medium, the amine will be protonated to form an ammonium salt.[7] This protonation has several consequences for stability:
-
Protection from Oxidation: Protonation of the nitrogen atom reduces its electron density, making it less susceptible to oxidation.
-
Influence on Hydrolysis: The formation of a positive charge on the nitrogen can influence the reactivity of nearby functional groups. For example, it can alter the rate of hydrolysis of an adjacent ester or amide through electronic effects.
-
Solubility: The ammonium salt is generally more water-soluble than the free amine, which can affect degradation rates by altering the local environment of the molecule.
The basicity of an amine is influenced by several factors, including the inductive effect of alkyl groups, resonance effects, and steric hindrance.[5] Aliphatic amines like propylamine derivatives are generally more basic than aromatic amines.[5]
Troubleshooting Guides
Problem 1: Unexpected Peaks in my HPLC Chromatogram After Storing my Propylamine Derivative in an Acidic Buffer.
This is a classic sign of degradation. The new peaks likely correspond to one or more degradation products.
Troubleshooting Workflow
Caption: Workflow for identifying degradation products.
Step-by-Step Protocol: Isolation and Characterization of Degradation Products
-
Preparative HPLC: Use preparative high-performance liquid chromatography (HPLC) to isolate the unknown peaks.
-
Mass Spectrometry (MS): Analyze the isolated fractions using high-resolution mass spectrometry (HRMS) to determine the exact mass of the degradation products.[8] This information is critical for proposing molecular formulas.
-
Tandem Mass Spectrometry (MS/MS): Fragment the degradation products in the mass spectrometer to obtain structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If sufficient material can be isolated, acquire 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) to elucidate the complete chemical structure of the degradation products.[9]
-
Forced Degradation Studies: To confirm the identity of the degradation products, intentionally degrade a sample of your propylamine derivative under controlled acidic conditions (e.g., varying pH, temperature) and compare the resulting chromatogram to your original sample.
Problem 2: Loss of Potency or Activity of my Propylamine-Containing Drug Over Time in an Acidic Formulation.
A decrease in the concentration of the active pharmaceutical ingredient (API) is a direct indication of instability.
Mitigation Strategies
Caption: Strategies to mitigate drug degradation.
Detailed Mitigation Protocols
-
pH Optimization:
-
Conduct a pH-rate profile study by preparing a series of formulations of your propylamine derivative at different pH values.
-
Store these formulations under accelerated stability conditions (e.g., elevated temperature).
-
Monitor the concentration of the parent compound and the formation of degradation products over time using a stability-indicating HPLC method.
-
Plot the degradation rate constant (k) versus pH to determine the pH of maximum stability.
-
Utilize buffers such as citrate, acetate, or phosphate to maintain the optimal pH in your final formulation.[10]
-
-
Incorporation of Antioxidants:
-
Use of Chelating Agents:
-
To mitigate metal-catalyzed oxidation, include a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your formulation.[10] EDTA will sequester trace metal ions, preventing them from participating in redox reactions.
-
-
Lyophilization (Freeze-Drying):
-
Inert Atmosphere Packaging:
Q4: What are the best analytical techniques to monitor the stability of my propylamine derivative?
A: A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is the workhorse for stability studies. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of both.
-
Gas Chromatography (GC): GC can be useful for analyzing volatile degradation products.[12] It is often coupled with mass spectrometry (GC-MS) for identification.[9][12]
-
Ion Chromatography (IC): IC is used to identify and quantify ionic degradation products, such as small organic acids or inorganic ions.[8][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown degradation products by providing molecular weight and structural information.[12][13]
References
- Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.).
- AMINES. (2020, March 29).
- Characterization of the degradation products of amines used for post combustion CO 2 capture - lsabm. (n.d.).
- Ge, X., et al. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications.
- Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace. (n.d.).
- Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
- Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. (2019, February 14). ACS Omega - ACS Publications.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
- Reactions of Amines. (n.d.).
- How do amines act as bases. (2024, July 3). Rawsource.
- 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry.
- 21.4: Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts.
- Degradation of 1-propylamine (1i) and propanoic acid (2i) by HO • radical. (n.d.). ResearchGate.
- Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, December 16). ManTech Publications.
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). JOCPR.
- The ways to improve drug stability. (n.d.). Nicolae Testemitanu SUMPh.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
- Significance of Stability Studies on Degradation Product. (2009, June 13). Research Journal of Pharmacy and Technology.
- Drug degradation pathways - Pharmaceutical. (n.d.). Pharmacy 180.
Sources
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- 4. The ways to improve drug stability [repository.usmf.md]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
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- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
Validation & Comparative
validating the structure of N-(3-chlorophenyl)-N-propylamine using 2D NMR
An in-depth technical comparison for researchers, scientists, and drug development professionals.
The Analytical Challenge: Unambiguous Structural Validation
For synthetic chemists and drug development professionals, the precise structural elucidation of secondary anilines like N-(3-chlorophenyl)-N-propylamine is a critical quality control checkpoint. While traditional 1D NMR and Mass Spectrometry (MS) are standard frontline tools, they frequently fall short when differentiating complex regiochemistry and confirming exact points of heteroatom alkylation.
This guide objectively compares the traditional 1D NMR + MS workflow against an advanced 2D NMR suite (HSQC, HMBC, COSY), providing the mechanistic causality, comparative experimental data, and self-validating protocols required for absolute structural certainty.
The Contenders: 1D + MS vs. 2D NMR Suite
Alternative: Traditional 1D NMR (1H, 13C) + LC-MS This legacy approach relies on 1H chemical shifts, J-coupling constants, and molecular weight. While fast, it suffers from severe signal overlap in the aromatic region and inherently lacks the ability to directly observe C-N-C connectivity.
Product/Solution: Advanced 2D NMR Suite (HSQC, HMBC, COSY) Two-dimensional NMR introduces a second frequency axis, enhancing structural analysis by correlating different nuclear interactions, resolving overlapping signals, and mapping direct through-bond connections[1]. HMBC, in particular, detects long-range (2- to 4-bond) heteronuclear couplings, serving as the definitive proof of molecular architecture[2].
Fig 1: Logical comparison between traditional 1D workflows and the advanced 2D NMR suite.
Expertise & Experience: The Causality of Experimental Choices
Why the Traditional Workflow Fails
-
The Regiochemistry Trap: In 1D 1H NMR, the aromatic protons of N-(3-chlorophenyl)-N-propylamine (H2, H4, H5, H6) appear as a complex, overlapping multiplet between 6.4 and 7.1 ppm. The combined electron-donating effect of the secondary amine and the weak electron-withdrawing effect of the meta-chlorine create subtle, easily misinterpreted chemical shift differences. Extracting exact J-values to prove the meta-substitution pattern is often impossible due to this overlap.
-
The Alkylation Ambiguity: LC-MS will confirm the molecular formula (C9H12ClN, [M+H]+ m/z 170.07), but it cannot differentiate N-(3-chlorophenyl)-N-propylamine from a ring-alkylated isomer like 4-propyl-3-chloroaniline. 1D 13C NMR shows the carbons but lacks the relational data to prove the propyl chain is attached to the nitrogen.
How 2D NMR Provides Absolute Certainty
The 2D NMR suite systematically dismantles these ambiguities by introducing orthogonal structural information[3].
-
HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, HSQC spreads the overlapping aromatic proton signals across the much wider 13C chemical shift range (110–135 ppm), instantly resolving them into distinct, assignable nodes[1].
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of the structural proof. HMBC bypasses the "invisible" nitrogen atom by detecting a 3-bond coupling (3J_CH) from the propyl α-CH2 protons (~3.05 ppm) directly to the aromatic ipso-carbon (C1, ~149.5 ppm)[4]. This cross-peak is the smoking gun for N-alkylation. Furthermore, HMBC correlations from H2 and H4 to the chlorinated C3 carbon (~135.0 ppm) definitively lock in the meta-position of the chlorine[3].
Fig 2: Key HMBC correlations proving N-alkylation and meta-chlorine regiochemistry.
Comparative Performance Data
Table 1: Methodology Performance Comparison
| Feature | 1D NMR + LC-MS | Advanced 2D NMR Suite (HSQC/HMBC) |
| Aromatic Resolution | Poor (Overlapping multiplets) | Excellent (Resolved in 13C dimension) |
| Connectivity Proof | Inferred (Mass fragmentation) | Absolute (Through-bond 3J_CH coupling) |
| Regiochemistry Confidence | Low (Ambiguous J-couplings) | High (Direct correlation to C-Cl carbon) |
| Data Acquisition Time | ~15 Minutes | ~1.5 to 2 Hours |
Table 2: Key NMR Assignments & 2D Correlations for N-(3-chlorophenyl)-N-propylamine
| Position | 1H Shift (ppm) | 13C Shift (ppm) | Key HSQC Correlation | Key HMBC Correlation (Proves Structure) |
| Propyl α-CH2 | ~3.05 (t) | ~45.5 | Direct to C-α | To Aromatic C1 (Proves N-alkylation) |
| Aromatic C1 | - | ~149.5 | - | From Propyl α-CH2, H3, H5 |
| Aromatic H2 | ~6.55 (t) | ~111.5 | Direct to C2 | To C3 (Proves Meta-Cl position) |
| Aromatic C3 (Cl) | - | ~135.0 | - | From H2, H4, H5 |
| Aromatic H4 | ~6.65 (ddd) | ~116.5 | Direct to C4 | To C3 (Proves Meta-Cl position) |
Trustworthiness: Self-Validating Experimental Protocols
To ensure absolute data integrity, the following 2D NMR protocol incorporates internal validation checkpoints to prevent the misinterpretation of artifacts. For small molecules, a concentration of 10-30 mg in 0.6 mL of a deuterated solvent is generally recommended for a complete set of 2D spectra[2].
Step 1: Sample Preparation & 1D Baseline Acquisition
-
Dissolve 25 mg of N-(3-chlorophenyl)-N-propylamine in 0.6 mL of CDCl3 (containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube.
-
Acquire standard 1H (16 scans) and 13C (256 scans) spectra.
-
Validation Check: Ensure the solvent peak (CDCl3) is calibrated exactly at 7.26 ppm (1H) and 77.16 ppm (13C). If the baseline 1D spectra are miscalibrated, all subsequent 2D cross-peaks will be misaligned, invalidating the structural proof.
Step 2: HSQC Acquisition (1-Bond C-H Mapping)
-
Set up a 1H-13C HSQC experiment. Set the number of data points (td) in F2 (1H) to 2048 and the number of increments in F1 (13C) to 256[2].
-
Apply squared sine-bell window functions, perform a 2D Fourier transform, and phase correct[2].
-
Validation Check: Overlay the 1D 1H and 13C spectra on the F2 and F1 axes, respectively. Every cross-peak must perfectly bisect the 1D signals. Any "orphaned" cross-peak lacking a corresponding 1D signal indicates an artifact, fold-over, or sample impurity.
Step 3: HMBC Acquisition (Long-Range Connectivity)
-
Set up a 1H-13C HMBC experiment optimized for long-range couplings (typically J = 8 Hz). Use 2048 x 256 data points[2].
-
Process with absolute value mode (magnitude calculation) if phase-sensitive data is not required.
-
Validation Check: Inspect the spectrum for 1-bond C-H suppression. If strong, widely split doublets appear directly below the proton signals in the HMBC, the low-pass J-filter has failed. These 1-bond bleed-throughs must be manually excluded and not misinterpreted as long-range correlations[4].
References
-
Title: Understanding 2D NMR Spectra: How to Read and Interpret Them Source: creative-biostructure.com URL: [Link]
-
Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: youtube.com URL:[Link]
-
Title: Exploring 2D NMR Techniques: COSY, HSQC, and HMBC Source: prezi.com URL: [Link]
-
Title: The Evolving Landscape of NMR Structural Elucidation Source: mdpi.com URL: [Link]
Sources
The Definitive Guide to QSAR Methodologies for N-Aryl Derivatives: 3D-QSAR vs. Machine Learning Approaches
Executive Summary
N-aryl derivatives—encompassing N-aryl amides, imides, and piperazines—are privileged scaffolds in medicinal chemistry. They are particularly recognized for their potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them critical targets in Alzheimer’s disease drug discovery ().
As a Senior Application Scientist, optimizing the bioactivity of these scaffolds requires selecting the right Quantitative Structure-Activity Relationship (QSAR) methodology. This guide objectively compares the performance of traditional 3D-QSAR (CoMFA/CoMSIA) against modern Machine Learning (ML) approaches (e.g., GFA-MLR, Random Forest) for modeling N-aryl derivatives, providing a self-validating experimental protocol to ensure robust, reproducible results.
The Methodological Landscape: 3D-QSAR vs. Machine Learning
When optimizing an N-aryl lead series, the choice of QSAR methodology dictates both the computational cost and the interpretability of the results.
Traditional 3D-QSAR (CoMFA/CoMSIA)
3D-QSAR relies on the spatial alignment of molecular conformations to calculate steric and electrostatic fields on a 3D grid ().
-
The Causality: By mapping the electrostatic and steric potentials of the N-aryl ring, 3D-QSAR provides highly interpretable contour maps that directly inform synthetic chemists where to add bulky or electron-withdrawing groups.
-
The Limitation: It is extremely sensitive to alignment rules and conformational sampling. A slight misalignment of the N-aryl pharmacophore can drastically skew the model's predictive power.
Machine Learning QSAR (1D/2D Descriptors)
Modern ML approaches utilize topological, electronic, and structural descriptors (e.g., SMILES strings, Wiener index, AlogP98) to bypass the need for 3D alignment entirely ().
-
The Causality: ML models capture the physicochemical space without spatial bias. For instance, the AlogP98 descriptor directly correlates with the lipophilicity required for the N-aryl compound to cross the blood-brain barrier, while the Wiener index captures molecular branching critical for fitting into the AChE catalytic gorge.
-
The Advantage: ML models scale effortlessly to massive datasets and are immune to alignment errors, making them ideal for high-throughput virtual screening.
Quantitative Performance Comparison
The following table synthesizes experimental data from literature comparing the predictive performance of 3D-QSAR and ML-QSAR models specifically trained on N-aryl derivatives and related cholinesterase inhibitors (; ).
| Feature / Metric | 3D-QSAR (CoMFA/Pharmacophore) | ML-QSAR (GFA-MLR / Random Forest) |
| Primary Descriptors | 3D Steric, Electrostatic, H-Bond Fields | 1D/2D Topological, SMILES, AlogP98 |
| Alignment Required? | Yes (Crucial & time-consuming) | No (Alignment-free) |
| Interpretability | High (3D Contour Maps) | Moderate (Feature Importance Scores) |
| Training R2 (AChE) | 0.93 | 0.862 |
| Internal Validation ( q2 ) | 0.89 | 0.803 |
| External Predictive ( rpred2 ) | 0.89 | 0.857 |
| Best Use Case | Lead optimization of a congeneric series | High-throughput virtual screening |
Data Note: While 3D-QSAR exhibits slightly higher internal metrics, ML-QSAR provides comparable external predictive power without the computational bottleneck of 3D alignment.
Self-Validating Experimental Protocol: ML-Based QSAR Pipeline
To guarantee scientific integrity, a QSAR protocol cannot merely be a sequence of software commands; it must be a self-validating system. Below is a rigorously controlled methodology for developing an ML-based QSAR model for N-aryl derivatives using Genetic Function Approximation (GFA) and Multiple Linear Regression (MLR).
Step 1: Dataset Curation & Transformation
-
Action: Compile IC50 values for the N-aryl derivative library. Convert these values to molar concentrations, then calculate the negative logarithm ( pIC50=−log10IC50 ).
-
Causality: Raw IC50 values are exponentially distributed. The logarithmic transformation linearizes the free energy of binding ( ΔG ), satisfying the linear assumptions required for MLR modeling.
-
Validation Check: Verify that the pIC50 values span at least 3 orders of magnitude (e.g., 4.0 to 7.0). A narrower range will result in a model that fits experimental noise rather than true structural variance.
Step 2: Geometry Optimization & Descriptor Calculation
-
Action: Generate 3D structures and optimize geometry using molecular mechanics (e.g., MMFF94). Calculate spatial, electronic, and topological descriptors (e.g., AlogP98, Wiener index, CHI-1).
-
Causality: Descriptors must capture the specific physicochemical traits of N-aryl compounds. The Wiener index accounts for the molecular branching of the alkyl chain, while Dipole-Mag captures the electronic distribution of the aryl ring, which is crucial for π−π stacking in the AChE active site.
-
Validation Check (Collinearity Diagnostic): Calculate the pairwise correlation matrix for all descriptors. Drop any descriptors with >0.95 correlation or near-zero variance. This prevents matrix singularity and catastrophic overfitting during regression.
Step 3: Feature Selection via Genetic Function Approximation (GFA)
-
Action: Apply the GFA algorithm to evolve combinations of descriptors into linear equations.
-
Causality: GFA uses genetic algorithms (crossover, mutation) to explore the descriptor space more efficiently than stepwise MLR. It avoids local minima and identifies non-obvious synergistic descriptor combinations.
-
Validation Check (Topliss Rule): Restrict the maximum equation length to a 1:5 ratio of descriptors to training set compounds. If your training set has 50 compounds, the model must not exceed 10 descriptors to preserve statistical degrees of freedom.
Step 4: Model Training & Rigorous Validation
-
Action: Train the MLR model using the GFA-selected features. Evaluate using Leave-One-Out Cross-Validation (LOO-CV) and an external test set.
-
Causality: Internal validation ( q2 ) proves the model has learned the training data, but only external validation ( rpred2 ) proves it can generalize to novel, unseen N-aryl scaffolds.
-
Validation Check (Y-Randomization): Randomly shuffle the pIC50 values and retrain the model 100 times. If the randomized models yield an average R2>0.5 , the original model's correlation is likely due to chance. The model is only accepted if the true R2>0.85 , q2>0.80 , and Y-randomization fails.
Fig 1. End-to-end self-validating QSAR workflow for optimizing N-aryl derivatives.
Mechanistic Insights: How N-Aryl Derivatives Inhibit AChE
To build a predictive QSAR model, one must understand the biological mechanism the model is attempting to quantify. N-aryl derivatives act as dual-binding site inhibitors of Acetylcholinesterase (AChE).
The AChE enzyme features a deep, narrow catalytic gorge. The Catalytic Active Site (CAS) is located at the bottom of this gorge, while the Peripheral Anionic Site (PAS) is located at the entrance. N-aryl derivatives are uniquely suited to span this gorge: the bulky N-aryl ring interacts with the PAS via π−π stacking with aromatic residues (e.g., Trp286), while the alkyl/amine chain extends down to block the CAS. This dual-inhibition prevents the hydrolysis of acetylcholine, leading to its accumulation and the restoration of cholinergic signaling in Alzheimer's patients.
Fig 2. Dual-binding site inhibition mechanism of AChE by N-aryl derivatives.
References
-
Solomon, K. A., Sundararajan, S., & Abirami, V. (2009). QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. Molecules, 14(4), 1448-1455.[Link][1]
-
Bitam, S., Hamadache, M., & Hanini, S. (2018). SMILES-based QSAR analysis of carbamate derivatives targeting butyrylcholinesterase. Scientific Reports.[Link][2]
-
Barlocco, D., et al. (2004). Design, Synthesis, and 3D QSAR of Novel Potent and Selective Aromatase Inhibitors. Journal of Medicinal Chemistry.[Link][3]
-
Khamis, M. A., et al. (2015). Development of 3D-QSAR Model for Acetylcholinesterase Inhibitors Using a Combination of Fingerprint, Molecular Docking, and Structure-Based Pharmacophore Approaches. Toxicological Sciences.[Link][4]
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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for N-(3-chlorophenyl)-N-propylamine
In the landscape of drug discovery and chemical safety assessment, the precise evaluation of a compound's cytotoxic potential is a critical, non-negotiable step.[1][2] This guide provides an in-depth comparison of key cytotoxicity assays, framed for the specific investigation of a novel small molecule, N-(3-chlorophenyl)-N-propylamine. As toxicological data for this specific compound is not widely published, we will proceed by establishing a robust, multi-faceted strategy applicable to any new chemical entity to generate a comprehensive cytotoxicity profile.
The primary objective is to move beyond a simple "live or dead" count and understand the how and when of cellular demise. This requires a thoughtful selection of assays that interrogate different cellular mechanisms, from membrane integrity to metabolic competence and programmed cell death pathways.[3][4][5]
The First Principle: Understanding the Question
Before selecting an assay, it is crucial to define the experimental question. Are we screening for acute cytotoxic effects, inhibition of cell proliferation over time, or a specific mechanism of cell death like apoptosis?[6] The answer will dictate the most appropriate methods. For a novel compound like N-(3-chlorophenyl)-N-propylamine, a tiered approach is recommended:
-
Primary Screening: Assess broad cytotoxic effects on cell viability and membrane integrity.
-
Secondary Screening: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis).
-
Tertiary Analysis: Explore specific pathways involved (e.g., mitochondrial health, caspase activation).
Tier 1: Foundational Viability and Cytotoxicity Screening
These initial assays are designed for higher throughput and provide a global assessment of cellular health.
Metabolic Activity Assays (Tetrazolium Reduction)
Principle: These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT, MTS) to a colored formazan product.[7] The intensity of the color is directly proportional to the number of metabolically active cells.
Leading Alternatives:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The classic method, but requires a solubilization step to dissolve the formazan crystals.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A second-generation dye that produces a water-soluble formazan, simplifying the protocol.[7]
Experimental Protocol: MTS Assay
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-(3-chlorophenyl)-N-propylamine in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS reagent, combined with an electron coupling agent (PES), to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration).
Causality Behind Choices:
-
Why MTS over MTT? The MTS assay eliminates the formazan solubilization step required in the MTT assay, reducing handling errors and saving time, making it more suitable for higher-throughput screening.[7]
-
Why HepG2 cells? For a novel compound, using a liver-derived cell line like HepG2 is prudent, as the liver is a primary site of drug metabolism and potential toxicity.
Membrane Integrity Assay (LDH Release)
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[1] This is a classic marker of necrosis or late-stage apoptosis.[8]
Experimental Protocol: LDH Release Assay
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTS protocol.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Lysis Control: To create a maximum LDH release control, add a lysis buffer to several untreated wells 45 minutes before sample collection.
-
Reaction Setup: Add the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background).
-
Analysis: Calculate LDH activity by subtracting the background absorbance. Determine cytotoxicity as a percentage of the maximum LDH release control.
Workflow Diagram: LDH Cytotoxicity Assay
Caption: Relationship between apoptotic state and assay markers.
Comparative Data Summary
The choice of assay depends on the specific experimental goals, available equipment, and desired throughput. [4][5]The following table provides a comparative summary to guide selection.
| Assay Feature | MTS Assay | LDH Release Assay | Annexin V / PI Staining |
| Principle | Metabolic Activity | Membrane Integrity | PS Externalization & Membrane Permeability |
| Endpoint | Cell Viability | Cytotoxicity (Necrosis) | Apoptosis vs. Necrosis |
| Format | 96/384-well plate reader | 96/384-well plate reader | Flow Cytometry |
| Throughput | High | High | Low to Medium |
| Sensitivity | High | Moderate | Very High |
| Pros | Simple, fast, no-wash | Measures direct cytotoxicity | Distinguishes death mechanisms, single-cell data |
| Cons | Indirect measure, compound interference | Less sensitive for apoptosis [9] | Lower throughput, requires specialized equipment |
| Best For | Primary screening, IC50 determination | Confirming necrotic cell death | Mechanism of action studies |
Final Recommendations for N-(3-chlorophenyl)-N-propylamine
For a comprehensive initial assessment of N-(3-chlorophenyl)-N-propylamine, a dual-assay approach from Tier 1 is highly recommended. Running both an MTS assay and an LDH release assay on parallel plates provides complementary information. The MTS assay will reveal effects on cell proliferation and metabolic health, while the LDH assay will specifically detect membrane-compromising cytotoxicity. [9] If significant cytotoxicity is observed in either of these primary assays, proceeding to Annexin V/PI staining is the essential next step. This will provide definitive evidence for the mechanism of cell death, guiding further toxicological investigation into the specific cellular pathways affected by this novel compound.
References
-
Singhal, M., Shaha, S., & Katsikogianni, M. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Retrieved from [Link]
-
Yunus, M. H. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. University of Virginia School of Medicine. Retrieved from [Link]
-
Yunus, M. H. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]
-
Yunus, M. H. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. Retrieved from [Link]
-
Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods. Retrieved from [Link]
-
Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. Retrieved from [Link]
-
ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? ResearchGate. Retrieved from [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NCBI. Retrieved from [Link]
-
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? BMG Labtech. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]
Sources
- 1. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.fishersci.eu [static.fishersci.eu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
